molecular formula C12H22ClNO5S B2719136 Tert-butyl (6S)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate CAS No. 2377004-10-7

Tert-butyl (6S)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate

Cat. No. B2719136
CAS RN: 2377004-10-7
M. Wt: 327.82
InChI Key: MMSONMMARVAUDL-VIFPVBQESA-N
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Description

Tert-butyl esters are a type of organic compound that typically have strong stability due to the steric hindrance provided by the tert-butyl group . They are often used as protecting groups in organic synthesis .


Synthesis Analysis

The synthesis of tert-butyl esters often involves the reaction of an alcohol with a tert-butyl halide in the presence of a base . The specific synthesis process for “Tert-butyl (6S)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate” would depend on the specific starting materials and reaction conditions.


Chemical Reactions Analysis

Tert-butyl esters can undergo a variety of reactions, including nucleophilic substitution and elimination reactions . The specific reactions that “Tert-butyl (6S)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate” could undergo would depend on the reaction conditions and the presence of other reagents.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its specific structure. Tert-butyl esters generally have strong stability and are often resistant to hydrolysis .

Mechanism of Action

The mechanism of action of a compound like this would depend on its intended use. For example, if it’s used as a protecting group in organic synthesis, its mechanism of action would involve protecting a reactive group from unwanted reactions .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its specific structure and properties. Tert-butyl compounds can be flammable and may cause irritation if inhaled or if they come into contact with the skin or eyes .

properties

IUPAC Name

tert-butyl (6S)-6-(chlorosulfonylmethyl)-2,2-dimethylmorpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO5S/c1-11(2,3)19-10(15)14-6-9(7-20(13,16)17)18-12(4,5)8-14/h9H,6-8H2,1-5H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMSONMMARVAUDL-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C[C@H](O1)CS(=O)(=O)Cl)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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